molecular formula C18H28N2O2 B1529506 (2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1932399-62-6

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1529506
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (hereafter referred to as BDPTBE) is an important chemical compound used in a variety of scientific research applications. It is a type of piperazine carboxylic acid ester, which is a chemical compound containing both a carboxylic acid group and an ester group. BDPTBE has a wide range of uses, from drug development and medical research to industrial applications.

Scientific Research Applications

Synthesis and Characterization

One key area of research involves the synthesis and characterization of piperazine derivatives, including structures similar to “(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester.” For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were detailed, showing how such compounds are synthesized and analyzed using various spectroscopic methods. This process often involves condensation reactions and is characterized by spectroscopic techniques such as LCMS, NMR, and X-ray diffraction (Sanjeevarayappa et al., 2015) Sanjeevarayappa et al. (2015).

Biological Evaluation

Another significant area of application is the biological evaluation of these compounds for potential therapeutic uses. For instance, derivatives of N-Boc piperazine were synthesized, characterized, and their structures confirmed by X-ray diffraction. These compounds were then evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016) Kulkarni et al. (2016).

Antimicrobial Activities

The antimicrobial activities of novel 1,2,4-Triazole derivatives were investigated, demonstrating the potential of piperazine-based compounds in combating microbial infections. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting their significance in developing new antimicrobial agents (Bektaş et al., 2007) Bektaş et al. (2007).

Chemical Synthesis

Research on the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate illustrates the process of creating intermediates for the synthesis of biologically active benzimidazole compounds, further demonstrating the versatility and importance of piperazine derivatives in medicinal chemistry (Liu Ya-hu, 2010) Liu Ya-hu (2010).

properties

IUPAC Name

tert-butyl (2S,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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